2,3,7-Trimethylpyrazino(2,3-b)quinoxaline
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Overview
Description
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is a fused heterocycle system consisting of a benzene ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethylpyrazino(2,3-b)quinoxaline typically involves the condensation of appropriate precursors. One common method is the reaction of 2,3-diaminopyrazine with 2,3-butanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of halogenated or alkylated quinoxaline derivatives.
Scientific Research Applications
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: The compound is used in the development of light-emitting materials and sensors.
Biology: It is investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3,7-Trimethylpyrazino(2,3-b)quinoxaline involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar fused ring structure.
2,3-Dimethylquinoxaline: A derivative with two methyl groups instead of three.
2,3,6-Trimethylquinoxaline: Another derivative with a different methyl substitution pattern.
Uniqueness
2,3,7-Trimethylpyrazino(2,3-b)quinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 3, and 7 can affect the compound’s electronic properties and steric interactions, making it distinct from other quinoxaline derivatives.
Properties
CAS No. |
18202-90-9 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2,3,7-trimethylpyrazino[2,3-b]quinoxaline |
InChI |
InChI=1S/C13H12N4/c1-7-4-5-10-11(6-7)17-13-12(16-10)14-8(2)9(3)15-13/h4-6H,1-3H3 |
InChI Key |
HRRWDJDUSJSYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=NC(=C(N=C3N=C2C=C1)C)C |
Origin of Product |
United States |
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